molecular formula C9H6N2 B3360971 1H-Indole-1-carbonitrile CAS No. 90418-56-7

1H-Indole-1-carbonitrile

Cat. No. B3360971
CAS RN: 90418-56-7
M. Wt: 142.16 g/mol
InChI Key: PAUPUUZSICTYGB-UHFFFAOYSA-N
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Description

Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are frequently used in the synthesis of various organic compounds . Indole derivatives, both natural and synthetic, show various biologically vital properties .


Synthesis Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varied. For example, 1-Methyl-1H-indole-5-carbonitrile has a molecular weight of 156.19 .


Chemical Reactions Analysis

Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . They react readily due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole derivatives have diverse physical and chemical properties. For instance, 1-Methyl-1H-indole-5-carbonitrile has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

1H-Indole-1-carbonitrile plays a significant role in various synthesis and chemical reactions. For instance, it is used in the DBU-catalyzed alkyne-imidate cyclization to create 1-alkoxypyrazino[1,2-a]indoles, showcasing its utility in generating complex organic structures (Festa et al., 2018). Another study highlights its use in the synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a vinylnitrene cyclization, underlining its versatility in chemical synthesis (Adams et al., 1991).

Cross-Coupling Reactions

1H-Indole-1-carbonitrile is also prominent in cross-coupling reactions. A study demonstrated its use in the preparation of polysubstituted indole-2-carbonitriles, utilizing cross-coupling reactions of compounds like 1-(but-2-ynyl)-1H-indole-2-carbonitriles (Hrizi et al., 2021).

Chemoselective Transformations

Chemoselective transformations using1H-Indole-1-carbonitrile have been studied, where its interactions with nitrogen nucleophiles were explored. For instance, the reaction with lithium hexamethyldisilazane (LiHMDS) produced mixtures of products from an attack on carbon-carbon or carbon-nitrogen triple bonds. This study demonstrates the compound's role in facilitating diverse chemical reactions (Zalte et al., 2022).

Cytotoxic Evaluation in Cancer Research

In cancer research, novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles synthesized from 1H-Indole-1-carbonitrile demonstrated potent anticancer activities against human colon and lung cancer. This highlights its potential application in developing new anticancer agents (Radwan et al., 2020).

Novel Routes in Organic Synthesis

1H-Indole-1-carbonitrile is used in creating novel routes in organic synthesis. A study showed the copper-mediated C2-cyanation of indoles using acetonitrile as the cyanide source, where 1H-Indole-1-carbonitrile played a crucial role in achieving this novel synthesis pathway (Pan et al., 2013).

Fluorescence Properties and Synthesis of Complex Molecules

Finally, 1H-Indole-1-carbonitrile's utility extends to synthesizing complex molecules with fluorescence properties. For example, its reaction with CH-acids in a DBU-catalyzed process produced compounds that exhibited fluorescence, indicating its potential in developing materials with specific optical properties (Zalte et al., 2020).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary. For example, 1-Methyl-1H-indole-5-carbonitrile has hazard statements H302-H312-H315-H319-H332-H335 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

indole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUPUUZSICTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591060
Record name 1H-Indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90418-56-7
Record name 1H-Indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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